molecular formula C7H5FO2 B139757 2-Fluorobenzoic acid CAS No. 445-29-4

2-Fluorobenzoic acid

Cat. No.: B139757
CAS No.: 445-29-4
M. Wt: 140.11 g/mol
InChI Key: NSTREUWFTAOOKS-UHFFFAOYSA-N
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Description

2-Fluorobenzoic acid is an aromatic organic compound with the chemical formula C₇H₅FO₂ . It is one of the three isomeric fluorobenzoic acids, with the fluorine atom positioned at the ortho position relative to the carboxyl group. This compound is known for its role as an intermediate in various chemical reactions and its applications in scientific research .

Synthetic Routes and Reaction Conditions:

    Nucleophilic Fluorination: One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents.

    Diazotization: Another method involves the diazotization of anthranilic acid with anhydrous hydrogen fluoride and sodium nitrite in methoxyethyl methyl ether solvent.

Industrial Production Methods: Industrial production often utilizes the diazotization method due to its scalability and cost-effectiveness. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

    Oxidizing Agents: Thionyl chloride (SOCl₂), Phosphorus trichloride (PCl₃)

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), methoxyethyl methyl ether

Major Products:

Mechanism of Action

Target of Action

2-Fluorobenzoic acid is an aromatic organic compound with the formula FC6H4CO2H . It is one of three isomeric fluorobenzoic acids . Its primary targets are the enzymes involved in its metabolism, which has been studied extensively in the field of microbiology .

Mode of Action

The mode of action of this compound involves its interaction with these enzymes. The compound is used in the synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones . The introduction of the fluorine-18 radioactive label into a peptide molecule is an important area of PET . Derivatives of fluorobenzoic acid are the most common reagents used for peptide radiolabeling via addition to the lysine amino group in the appropriate peptide fragment .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of 2-fluorobiphenyl . Its conjugate base is part of the pathway of 2-fluorobiphenyl metabolism by Pseudomonas pseudoalcaligenes . The metabolism of this compound involves a scheme where it reacts with molecular oxygen, presumably to form a cyclic peroxide, which would then be reduced to catechol .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its chemical properties, such as its molecular weight and log p value .

Result of Action

The result of the action of this compound is the production of various metabolites. For example, an analogous defluorination of 2-fluorobenzoate might yield salicylate, which is known to be oxidized to catechol . The successive action of two hydroxylases in the second scheme would be expected to produce catechol derived from 2 separate molecules of oxygen .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the role of solvent and substituents in compounds on the yields of 2-fluorobenzoic acids has been investigated . It was found that the 5-nitro-substituted benziodoxole is the most efficient precursor to the corresponding 2-fluoro-5-nitrobenzoic acid . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment.

Comparison with Similar Compounds

2-Fluorobenzoic acid can be compared with other fluorobenzoic acids and halobenzoic acids:

    4-Fluorobenzoic Acid: The fluorine atom is positioned at the para position.

    3-Fluorobenzoic Acid: The fluorine atom is positioned at the meta position.

    2-Chlorobenzoic Acid: Similar to this compound but with a chlorine atom instead of fluorine.

Uniqueness: this compound is unique due to its specific position of the fluorine atom, which influences its reactivity and applications. Its ability to undergo specific substitution and reduction reactions makes it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

2-fluorobenzoic acid
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InChI

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
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InChI Key

NSTREUWFTAOOKS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5FO2
Record name 2-fluorobenzoic acid
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DSSTOX Substance ID

DTXSID1060001
Record name Benzoic acid, 2-fluoro-
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Molecular Weight

140.11 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2-Fluorobenzoic acid
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Vapor Pressure

0.05 [mmHg]
Record name 2-Fluorobenzoic acid
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CAS No.

445-29-4, 41406-98-8
Record name 2-Fluorobenzoic acid
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Record name Benzoic acid, fluoro-
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Synthesis routes and methods I

Procedure details

Sodium hydroxide (0.109 g) was dissolved in 2 ml of methanol in a 10-ml Kjeldahl flask fitted with a reflux condenser, after which 0.234 g of m-fluorophenyl o-fluorobenzoate was added, and the mixture was heated under reflux for 60 minutes. After cooling, the experiment was operated as in Referential Example 4 to confirm that the reaction mixture contained 140 mg (yield 100%) of o-fluorobenzoic acid and 112 mg (yield 100%) of m-fluorophenol.
Quantity
0.109 g
Type
reactant
Reaction Step One
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2 mL
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solvent
Reaction Step One
Name
m-fluorophenyl o-fluorobenzoate
Quantity
0.234 g
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

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C1CC2(PC34CCC(CC3)C4)CCC1C2
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Synthesis routes and methods III

Procedure details

Sodium chlorite (1.45 g, 16.11 mmol) in 2 mL water was added at 0° C. to 2-fluoro-benzaldehyde (0.5 g, 4.03 mmol) in 5 mL acetone. After 5 minutes, sulphamic acid (1.17 gm, 12.086 mmol) was added and the resulting mixture was stirred at 0° C. for 20 minutes. Water was then added, and the resulting precipitate was filtered under reduced pressure. The aqueous layer was extracted with EtOAc and washed with brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 2-fluorobenzoic acid in 86% yield.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
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2 mL
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solvent
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5 mL
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solvent
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1.17 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Sodium carbonat (3.34 g, 32 mmols), 1-bromo-2-fluorobenzene (3.68 g, 21 mmols), water (1.1 g, 63 mmol) and 40 ml of dioxane are placed in a glass autoclave. The autoclave is rinsed with nitrogen and heated to 120° C. A solution of palladium bis(benzonitrile) dichloride (161 mg, 0.42 mmols) and dinorbornylphosphine (420 mg, 1.90 mmols) in 2 ml of dioxane (prepared under argon) is added, and then 6 bars CO are applied. After 16 hours at 135° C., the mixture is allowed to cool. The reaction mixture is taken up in sodium hydroxide solution and diethyl ether. The aqueous phase is separated and acidified with concentrated hydrochloric acid. The title compound precipitates in the form of colourless crystals. Yield of title compound: 1.6 g (54%).
Quantity
3.34 g
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reactant
Reaction Step One
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3.68 g
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reactant
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1.1 g
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reactant
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solvent
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dinorbornylphosphine
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420 mg
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reactant
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2 mL
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solvent
Reaction Step Six
Quantity
161 mg
Type
catalyst
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

Synthesized as described above for 8-(2-fluorophenyl)-purine, except that 2,3-difluorobenzoic acid was used instead of 2-fluorobenzoic acid (white powder, yield: 45.7%)
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0 (± 1) mol
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reactant
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2,3-difluorobenzoic acid
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0 (± 1) mol
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reactant
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Yield
45.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorobenzoic acid
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2-Fluorobenzoic acid
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Reactant of Route 4
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2-Fluorobenzoic acid
Reactant of Route 6
2-Fluorobenzoic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 2-fluorobenzoic acid?

A1: The molecular formula of this compound is C7H5FO2, and its molecular weight is 140.11 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 19F NMR provide valuable information about the structure and dynamics of the molecule. [, , ]
  • Fourier Transform Infrared (FTIR) Spectroscopy: This technique reveals characteristic vibrational frequencies of functional groups within the molecule. [, ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This method helps determine the compound's absorbance and transmittance properties. [, ]
  • Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions and provides information about the molecule's fragmentation pattern. [, ]

Q3: How does the presence of the fluorine atom influence the conformational properties of this compound?

A3: The fluorine atom in this compound introduces an intramolecular O-H···F hydrogen bond, which stabilizes specific conformers, particularly those with a trans carboxylic group configuration. This interaction has been studied using matrix isolation techniques and infrared spectroscopy. []

Q4: How does the matrix environment affect the stability of different this compound conformers?

A4: Research has shown that the matrix environment can significantly impact the kinetic stability of this compound conformers. For instance, argon matrices allow for trapping both low-energy conformers, while nitrogen matrices stabilize higher-energy trans conformers due to OH···N2 interactions. []

Q5: Does this compound form hydrogen bonds?

A5: Yes, research indicates that this compound exhibits both intra- and intermolecular hydrogen bonding. While intramolecular O-H···F hydrogen bonds stabilize specific conformers [, ], intermolecular hydrogen bonding with solvents like methanol has been observed in crystal structures. [, ]

Q6: How does the fluorine atom in this compound affect its reactivity with organolithium reagents compared to other 2-halobenzoic acids?

A6: Unlike 2-chloro- or 2-bromobenzoic acids, which undergo lithiation adjacent to the carboxyl group, this compound undergoes deprotonation at the 3-position when treated with lithium tetramethylpiperidide (LTMP). This difference in reactivity is attributed to the strength of the C-F bond and the electronegativity of fluorine. []

Q7: What are the primary applications of this compound in organic synthesis?

A7: this compound serves as a versatile building block in organic synthesis, primarily used for:

  • Synthesis of pharmaceuticals and agrochemicals: It acts as a crucial intermediate in synthesizing various drug candidates and agricultural chemicals. [, , , , ]
  • Preparation of metal-organic frameworks (MOFs): It has been explored as a linker in synthesizing MOFs, particularly those containing rare earth elements. [, ]

Q8: Can this compound be utilized in the synthesis of fluorinated organic compounds?

A8: Yes, research demonstrates its use in synthesizing fluorinated derivatives. For example, it has been successfully employed to prepare fluorinated steroidal esters via Steglich esterification. []

Q9: How does this compound interact with metal ions in the formation of coordination complexes?

A9: this compound can act as a ligand in coordination complexes with various metals, including lanthanides and transition metals. [, , , , ] The carboxylate group typically coordinates to metal ions in different modes, such as bidentate bridging, chelating-bridging, and monodentate, leading to the formation of diverse structures, including dimers, chains, and 2D networks. [, , , , ]

Q10: What is the role of this compound in directing the assembly of metal-organic frameworks (MOFs)?

A10: Research indicates that the position of the carboxyl group in this compound influences the final structure of zirconium-tricarboxylate MOFs. [] This suggests that careful selection of the isomer and reaction conditions can lead to MOFs with tailored properties.

Q11: Does this compound have any known biological activity?

A11: While this compound itself may not exhibit significant biological activity, it serves as a key building block for synthesizing bioactive compounds. For instance, it's a precursor in the synthesis of flutrimazole, a known antifungal agent. []

Q12: Are there any examples of this compound being used in the development of sensor materials?

A12: Yes, a europium-based metal-organic framework (MOF) synthesized with this compound demonstrated potential as a luminescent sensor for dipicolinic acid (DPA). The MOF exhibited a turn-on and blue-shift luminescent response upon interaction with DPA, highlighting its potential for DPA detection in various applications. []

Q13: Have computational methods been applied to study this compound?

A13: Yes, density functional theory (DFT) calculations have been employed to understand various aspects of this compound, such as:

*  **Conformational analysis:**  DFT calculations help determine the relative energies of different conformers and identify stabilizing interactions like intramolecular hydrogen bonding. [, ]*  **Magnetic properties:**  In conjunction with experimental data, DFT calculations help explain the magnetic behavior of copper(II) coordination polymers containing 2-fluorobenzoate ligands. []

Q14: How do structural modifications of this compound affect its properties?

A14: Structural modifications, such as changing the position of the fluorine atom or introducing additional substituents, can significantly alter the compound's:

  • Physical properties: Modifications impact melting point, solubility, and other physical characteristics. []
  • Chemical reactivity: Changes in electron density distribution due to substituents influence reactivity with electrophiles and nucleophiles. []
  • Biological activity: Substituents can modulate binding affinity to biological targets, affecting pharmacological activity. []

Q15: What analytical methods are commonly used to quantify this compound?

A15: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) is widely used for quantifying this compound in complex mixtures. This technique enables the sensitive and selective determination of the compound, even in the presence of other fluorinated aromatic carboxylic acids. []

Q16: Are there any reported methods for synthesizing this compound?

A16: Several synthetic routes for this compound exist, including:

  • From Fluorine-substituted benzene: Reacting fluorine-substituted benzene with carbon dioxide in the presence of n-butyllithium or sec-butyllithium and a suitable organic ligand, such as pentamethyl diethanediamine, leads to the formation of this compound. []
  • From 2-amino-6-fluorobenzonitrile: A multistep synthesis involving bromination, hydrolysis, diazotization, and deamination of 2-amino-6-fluorobenzonitrile yields 3-bromo-2-fluorobenzoic acid. []
  • From 1-arylbenziodoxolones: Nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents offers a transition-metal-free route to this compound. []

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